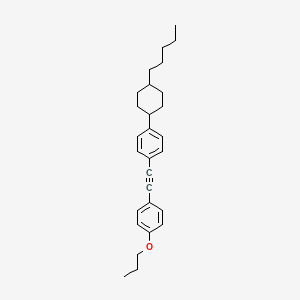
trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene
Übersicht
Beschreibung
Trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene is a useful research compound. Its molecular formula is C28H36O and its molecular weight is 388.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene, also known as This compound , is a synthetic organic compound with the molecular formula and a molecular weight of approximately 388.6 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.6 g/mol |
| CAS Number | 334826-61-8 |
| Purity | Typically 95% |
| Flash Point | 266.5 ± 23.9 °C (Predicted) |
| Boiling Point | 513.4 ± 43.0 °C |
Research indicates that this compound may interact with various biological targets, potentially influencing cellular signaling pathways. Its structural similarity to other compounds known for modulating estrogen receptors suggests it may exhibit estrogenic activity, which is crucial for understanding its therapeutic potential.
Case Studies and Research Findings
- Estrogen Receptor Modulation : A study published in the Journal of Medicinal Chemistry explored the estrogenic effects of similar compounds and suggested that this compound could act as a selective estrogen receptor modulator (SERM), influencing reproductive health and cancer biology.
- Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory effects of structurally related compounds, indicating that this compound might possess similar properties, potentially offering therapeutic benefits in inflammatory diseases.
- Neuroprotective Effects : Preliminary studies have suggested neuroprotective properties, where compounds with similar structures were shown to mitigate oxidative stress in neuronal cells, indicating a possible avenue for research in neurodegenerative diseases.
Toxicological Assessment
While the biological activity shows promise, it is essential to evaluate the safety profile of this compound through comprehensive toxicological studies. Current data from PubChem indicate that detailed safety assessments are ongoing, focusing on its potential cytotoxicity and environmental impact.
Eigenschaften
IUPAC Name |
1-(4-pentylcyclohexyl)-4-[2-(4-propoxyphenyl)ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O/c1-3-5-6-7-23-10-16-26(17-11-23)27-18-12-24(13-19-27)8-9-25-14-20-28(21-15-25)29-22-4-2/h12-15,18-21,23,26H,3-7,10-11,16-17,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRSOBBRABIJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633562 | |
| Record name | 1-(4-Pentylcyclohexyl)-4-[(4-propoxyphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334826-61-8 | |
| Record name | 1-(4-Pentylcyclohexyl)-4-[(4-propoxyphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















